5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Descripción
5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a brominated pyrazine derivative featuring a 3-methylpiperazine substituent at the 3-position of the aromatic ring. This compound is structurally characterized by a six-membered pyrazine core with two nitrogen atoms, a bromine atom at the 5-position, and a methyl-substituted piperazine group at the 3-position.
Propiedades
IUPAC Name |
5-bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN5/c1-6-5-15(3-2-12-6)9-8(11)13-4-7(10)14-9/h4,6,12H,2-3,5H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVFIGMMPKAQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587508 | |
| Record name | 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-12-9 | |
| Record name | 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Halogenation and Amination of Pyrazine Core
The pyrazine core is often prepared or procured with the amino group at the 2-position already installed or introduced via amination reactions. Bromination at the 5-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or tribromooxyphosphorus under controlled conditions to avoid over-bromination or side reactions.
Introduction of 3-Methylpiperazin-1-yl Group
The 3-position substitution with 3-methylpiperazine is typically accomplished via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling if a suitable leaving group is present.
Nucleophilic substitution : The 3-position of the pyrazine ring bearing a good leaving group (e.g., halogen) is reacted with 3-methylpiperazine under basic conditions to substitute the leaving group with the piperazinyl moiety.
Cross-coupling reactions : Using palladium catalysts and appropriate ligands, the 3-position halogenated pyrazine can be coupled with 3-methylpiperazine derivatives or protected forms to yield the target compound.
Protection and Deprotection Strategies
Protective groups such as phenylsulfonyl or 4-methylphenylsulfonyl may be used on the amino group or other reactive sites to prevent side reactions during coupling steps. Deprotection is typically achieved under alkaline conditions (e.g., NaOH in methanol).
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Iodination/Bromination | Iodine or brominating agent (e.g., NBS, PBr3) | Halogenation at 5-position of pyrazine ring |
| 2 | Amination | Ammonia or amine source | Introduction of amino group at 2-position |
| 3 | Nucleophilic substitution | 3-Methylpiperazine, base (e.g., K2CO3), solvent (DMF) | Substitution at 3-position with piperazine |
| 4 | Deprotection (if applicable) | NaOH/methanol or other alkaline medium | Removal of protective groups |
| 5 | Purification | Chromatography, crystallization | Isolation of pure 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine |
Research Findings and Data
Cross-coupling efficiency : Suzuki and Buchwald-Hartwig amination reactions have been reported to efficiently introduce aminoalkyl groups onto pyrazine rings with yields ranging from 50% to 85% depending on conditions and substrates.
Protective group use : Phenylsulfonyl protection facilitates selective reactions and can be removed under mild alkaline conditions without degrading the pyrazine core.
Reaction conditions : Microwave-assisted Suzuki coupling has been shown to improve reaction rates and yields for pyrazine derivatives functionalized with aminoalkyl groups.
Safety and scalability : Avoidance of highly toxic reagents such as cyanogen bromide and n-butyl lithium is recommended for safer and scalable synthesis.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3-Methylpiperazine, base, DMF, heat | Simple, direct substitution | May require high temperature, longer reaction times |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, solvent | High selectivity, good yields | Requires expensive catalysts, inert atmosphere |
| Suzuki Coupling (for intermediates) | Pd catalyst, boronic acid derivatives, base | Efficient for complex substitutions | Multi-step preparation of boronic acid intermediates |
| Protective Group Strategy | Phenylsulfonyl protection, alkaline deprotection | Prevents side reactions, improves yield | Additional steps increase complexity |
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-(3-methylpiperazin-1-yl)pyrazin-2-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Table 1: Key Structural Features and Properties
Actividad Biológica
5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the fifth position and a 3-methylpiperazine moiety at the third position of the pyrazine ring. Its molecular formula is C10H13BrN4, with a molecular weight of approximately 271.16 g/mol. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various protein kinases. These kinases play crucial roles in cellular processes such as growth, differentiation, and metabolism. The compound is believed to inhibit specific kinases, thereby modulating signaling pathways that are often dysregulated in cancer and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound binds to kinase active sites, preventing substrate phosphorylation, which is essential for kinase activity.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity.
Anticancer Properties
Research indicates that this compound has potential as an anticancer agent. It has been shown to inhibit various cancer cell lines by interfering with critical signaling pathways involved in tumor growth.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Inhibition of ERK pathway |
| A549 (Lung) | 4.8 | Induction of apoptosis |
| HeLa (Cervical) | 6.1 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Initial findings suggest it may be effective against certain bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
Case Studies
Case Study 1: Inhibition of Kinase Activity
A study focusing on the inhibition of the epidermal growth factor receptor (EGFR) highlighted that this compound effectively reduced phosphorylation levels in vitro, demonstrating its potential as a targeted therapy in cancers driven by EGFR mutations.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multi-drug resistant strains of bacteria. It exhibited significant inhibitory effects, suggesting its potential use as an alternative treatment option in antibiotic-resistant infections.
Research Findings and Future Directions
Recent investigations into the pharmacokinetics and bioavailability of this compound have revealed promising results regarding its therapeutic index. However, further research is needed to optimize its chemical structure for improved efficacy and reduced toxicity.
Ongoing Research Areas:
- Structural Modifications : Exploring derivatives to enhance selectivity and potency against specific kinases.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic outcomes and safety profiles.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Buchwald-Hartwig amination, where 5-bromopyrazin-2-amine reacts with 3-methylpiperazine under palladium catalysis (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and ligands like XPhos or JohnPhos. Key parameters include:
- Temperature: 100°C for 48 hours in toluene or dioxane .
- Base: Strong bases like Cs₂CO₃ or t-BuONa improve coupling efficiency .
- Purification: Column chromatography or prep-TLC yields >95% purity .
For reproducibility, ensure inert conditions (N₂ atmosphere) and stoichiometric excess of 3-methylpiperazine (3–5 equivalents) to drive the reaction .
Q. Q2. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- NMR: Confirm regiochemistry via ¹H-NMR (pyrazine protons at δ 8.2–8.5 ppm) and piperazine methyl group (δ 1.2–1.4 ppm). 2D-COSY detects coupling between adjacent protons .
- HRMS: Validate molecular weight (C₉H₁₂BrN₅, MW 284.03 g/mol) with <2 ppm error .
- XRD: Resolve stereochemical uncertainties (e.g., piperazine chair conformation) if crystallization succeeds .
Advanced Research Questions
Q. Q3. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Bromine Reactivity: The para-bromine on pyrazine undergoes Suzuki-Miyaura coupling with aryl boronic acids. Steric hindrance from the 3-methylpiperazine group slows reaction rates, requiring elevated temperatures (110–120°C) .
- Piperazine Impact: Methyl substitution on piperazine increases steric bulk, reducing catalyst accessibility. Use bulky ligands (e.g., SPhos) to mitigate this .
- Competitive Pathways: Bromine may undergo nucleophilic substitution (SNAr) with amines under basic conditions. Monitor by LC-MS to avoid side products .
Q. Q4. How should researchers address contradictory bioactivity data for this compound in kinase inhibition assays?
Methodological Answer:
- Assay Validation: Confirm kinase target specificity using isoform-selective inhibitors (e.g., staurosporine for broad-spectrum kinases) .
- Solubility Effects: Poor aqueous solubility may yield false negatives. Use DMSO concentrations <1% and validate with orthogonal assays (e.g., SPR) .
- Metabolite Interference: Test for metabolic stability in liver microsomes. Piperazine N-methyl groups are prone to oxidation, generating inactive metabolites .
Q. Q5. What computational strategies predict the binding modes of this compound to ATP-binding pockets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with flexible residues (e.g., hinge region Lys33/Glu91 in CDK2). Include bromine’s halogen-bonding potential .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess piperazine conformational stability. RMSD >2 Å suggests unstable binding .
- Free Energy Calculations: MM-GBSA quantifies ΔG binding. Compare with analogs lacking bromine to isolate halogen effects .
Q. Q6. How can regioselective functionalization of the pyrazine core be achieved while preserving the 3-methylpiperazine moiety?
Methodological Answer:
- Protection Strategies: Temporarily protect the piperazine nitrogen with Boc groups before bromine substitution. Deprotect with TFA post-reaction .
- Directed Metalation: Use LDA at −78°C to deprotonate the C5 position, enabling electrophilic quenching (e.g., iodine or aldehydes) .
- Photoredox Catalysis: Under blue LED light, Ir(ppy)₃ catalyzes C–H arylation at the C6 position without disturbing bromine or piperazine .
Data Contradiction Analysis
Q. Q7. How to reconcile discrepancies in reported IC₅₀ values for this compound across cell-based vs. biochemical assays?
Methodological Answer:
- Membrane Permeability: Measure logP (predicted ~2.1). Low permeability in cell assays may require prodrug strategies (e.g., esterification) .
- Protein Binding: Adjust for serum protein binding (e.g., 90% bound in FBS) using equilibrium dialysis. Correct IC₅₀ values accordingly .
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
